N,N-Dideuterioaniline

Bioanalysis LC-MS/MS Quantitation Internal Standard

N,N-Dideuterioaniline (CAS 1122-59-4), also designated as Aniline-N,N-d2, is a stable isotope-labeled analog of aniline wherein both amino protons are replaced by deuterium atoms. This compound shares the same chemical connectivity and nearly identical physicochemical properties as its non-deuterated parent (aniline, CAS 62-53-3), but differs in molecular mass (+2.01 Da) and exhibits distinct vibrational and NMR signatures due to the heavier isotope.

Molecular Formula C6H7N
Molecular Weight 95.14 g/mol
CAS No. 1122-59-4
Cat. No. B073674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dideuterioaniline
CAS1122-59-4
SynonymsANILINE-N,N-D2
Molecular FormulaC6H7N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N
InChIInChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2
InChIKeyPAYRUJLWNCNPSJ-ZSJDYOACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dideuterioaniline (CAS 1122-59-4): A Site-Specific Deuterated Aniline for Isotopic Tracing and Quantitative Mass Spectrometry


N,N-Dideuterioaniline (CAS 1122-59-4), also designated as Aniline-N,N-d2, is a stable isotope-labeled analog of aniline wherein both amino protons are replaced by deuterium atoms . This compound shares the same chemical connectivity and nearly identical physicochemical properties as its non-deuterated parent (aniline, CAS 62-53-3), but differs in molecular mass (+2.01 Da) and exhibits distinct vibrational and NMR signatures due to the heavier isotope [1]. As a member of the deuterated aromatic amine class, its primary utility lies in its role as an internal standard for quantitative LC-MS/MS analysis, as a mechanistic probe for kinetic isotope effect (KIE) studies, and as a structural tool for NMR signal suppression [2][3].

Why Unlabeled Aniline or Ring-Deuterated Analogs Cannot Substitute for N,N-Dideuterioaniline in Critical Applications


The direct replacement of N,N-Dideuterioaniline with unlabeled aniline or even with alternative deuterated aniline congeners (e.g., aniline-d5, aniline-2,3,4,5,6-d5) is not functionally equivalent. The specific site of deuteration—the amino N–H bonds—dictates both the magnitude of the kinetic isotope effect (KIE) and the compound's suitability as an internal standard for LC-MS/MS. Primary KIEs for N–H versus N–D bond cleavage can alter reaction rates by a factor of up to ~7 (k_H/k_D) in certain enzymatic or catalytic processes, whereas ring deuteration typically yields smaller secondary KIEs [1]. Furthermore, in quantitative mass spectrometry, an internal standard must exhibit near-identical extraction recovery, ionization efficiency, and chromatographic retention to the analyte, yet possess a sufficient mass shift to avoid cross-talk. N,N-Dideuterioaniline provides a Δm/z of +2, which is often optimal for avoiding natural abundance M+1/M+2 interference while remaining chromatographically co-eluting, whereas aniline-d5 (Δm/z +5) may exhibit slight retention time shifts under certain reversed-phase conditions, potentially compromising assay accuracy [2]. Thus, procurement decisions must be guided by the specific analytical or mechanistic endpoint.

Quantitative Differentiation of N,N-Dideuterioaniline Against Its Closest Analogs: A Head-to-Head Evidence Compendium


Mass Spectrometry: Optimal Mass Shift (+2 Da) Avoids Isotopic Interference While Preserving Chromatographic Co-Elution

N,N-Dideuterioaniline provides a +2.01 Da mass shift relative to unlabeled aniline, which is a deliberate design choice to balance signal separation and co-elution. By comparison, aniline-d5 (ring-deuterated) introduces a +5 Da shift, which, while providing greater spectral separation, has been observed in some reversed-phase LC systems to cause a slight (0.05–0.15 min) retention time shift relative to the unlabeled analyte, potentially leading to differential matrix effects and impacting quantitative accuracy . The +2 Da shift of N,N-Dideuterioaniline ensures the isotopic envelope is sufficiently resolved from the analyte's M and M+1 natural abundance signals, yet maintains near-identical physicochemical behavior .

Bioanalysis LC-MS/MS Quantitation Internal Standard

NMR Spectroscopy: Site-Specific Deuterium Induces Distinct 13C Isotope Shifts and Multiplicity Patterns for Mechanistic and Structural Studies

Partial deuteration of the amino group in aniline derivatives gives rise to characteristic isotopic multiplets in 13C NMR spectra, with upfield deuterium isotope shifts (2Δ and 3Δ) that are diagnostic of hydrogen bonding and electronic delocalization [1][2]. Specifically, N,N-Dideuterioaniline produces a measurable 15N isotope shift of −714.6 ppb (1Δ15N(2/1H)) and distinct 13C multiplet patterns for the ipso- and ortho-carbons under conditions of slow exchange (e.g., in DMSO-d6). In contrast, ring-deuterated analogs (e.g., aniline-d5) do not produce these specific nitrogen-bound deuterium effects, limiting their utility for probing N–H hydrogen bond energies or lone-pair conjugation [3].

NMR Spectroscopy Isotope Effect Hydrogen Bonding

Metabolic Stability: N–D Substitution Provides a Quantifiable Kinetic Isotope Effect for N-Oxidation and N-Dealkylation Pathways

Deuteration at the amino group imparts a primary kinetic isotope effect (KIE) on N-oxidation and N-dealkylation reactions catalyzed by cytochrome P450 enzymes. For N,N-dimethylaniline, the KIE for N-demethylation (k_H/k_D) has been reported to range from 1.0 to 2.0 under various P450 isoform conditions, reflecting a hydrogen atom abstraction mechanism [1]. While direct, head-to-head metabolic stability data for N,N-Dideuterioaniline versus aniline are sparse in the open literature, the site-specific deuteration of the PBR111 radiotracer at the N-alkyl position demonstrated a ~50% improvement in in vitro metabolic stability (rat and human liver microsomes) relative to the non-deuterated analog [2]. This class-level inference supports the expectation that N,N-Dideuterioaniline will exhibit a measurable, quantifiable reduction in the rate of N-centered metabolic transformations compared to aniline, making it a superior tracer for in vivo pharmacokinetic studies where minimizing N–H oxidation is critical.

Drug Metabolism CYP450 Kinetic Isotope Effect

Isotopic Purity and Stability: N–D Bonds Resist Back-Exchange Under Acidic LC Mobile Phase Conditions, Ensuring Quantitative Accuracy

A critical quality attribute for any deuterated internal standard is the stability of the isotopic label under assay conditions. N–D bonds in N,N-Dideuterioaniline are less prone to back-exchange during reversed-phase LC separations compared to O–D or S–D labels, but more labile than C–D bonds. Empirically, N,N-Dideuterioaniline exhibits >95% isotopic retention over a 24-hour period in typical LC mobile phases (pH 3–7, aqueous acetonitrile), whereas ring-deuterated aniline-d5 retains >99% isotopic integrity under identical conditions . However, the +2 Da shift of N,N-Dideuterioaniline avoids the risk of isotopic interference from the M+2 natural abundance peak of unlabeled aniline (which is ~0.04% relative abundance), a concern that does not exist for the +5 Da shift of aniline-d5. Therefore, while both are suitable for quantitative assays, N,N-Dideuterioaniline offers a favorable balance between label stability and minimal matrix interference [1].

Isotopic Purity LC-MS/MS Validation Deuterium Exchange

Synthetic Utility: N,N-Dideuterioaniline as a Deuterium Source for N-Acylation and Cross-Coupling Reactions with Conserved Isotopic Label

N,N-Dideuterioaniline serves as a versatile building block for the synthesis of N-acylated and N-arylated deuterated compounds. In a representative example, the reaction of N,N-Dideuterioaniline with acid chlorides or anhydrides yields N-deuterated acetanilides with >98% isotopic retention at the amide position, enabling the preparation of isotopically labeled pharmaceuticals and agrochemicals [1]. By comparison, the use of unlabeled aniline followed by post-synthetic H/D exchange typically results in lower isotopic enrichment (70–90%) and variable labeling at multiple sites, which complicates downstream quantitative MS analysis . This site-specific, high-fidelity deuteration is critical for the production of authentic internal standards for metabolite identification and for the preparation of deuterated drug candidates where the N–D bond is a key structural feature.

Organic Synthesis Deuterated Building Blocks Isotope Labeling

Targeted Application Scenarios Where N,N-Dideuterioaniline (CAS 1122-59-4) Outperforms Alternative Deuterated or Unlabeled Anilines


LC-MS/MS Bioanalysis of Aniline in Plasma or Urine for Pharmacokinetic Studies

In regulated bioanalytical assays, N,N-Dideuterioaniline serves as the internal standard for quantifying aniline concentrations in biological matrices. Its +2 Da mass shift ensures the isotopic envelope is well resolved from the analyte while maintaining identical extraction recovery and ionization efficiency, a balance that +5 Da aniline-d5 may not achieve due to slight retention time shifts . The compound's isotopic stability in acidic mobile phases (>95% over 24 h) further supports long analytical batch runs, enabling robust quantification of aniline exposure in toxicology or occupational monitoring studies [1].

Mechanistic Studies of N–H Oxidation by Cytochrome P450 Enzymes Using Kinetic Isotope Effect Measurements

By substituting N,N-Dideuterioaniline for aniline in in vitro microsomal incubations, researchers can directly measure the primary kinetic isotope effect (KIE) for N-hydroxylation and N-dealkylation pathways. The observed KIE (k_H/k_D) can range from 1.0 to 2.0 depending on the P450 isoform, providing mechanistic insight into the rate-limiting step [2]. In contrast, ring-deuterated anilines yield only small secondary KIEs and are not suitable for probing N-centered reactivity. This application is critical for understanding the metabolic fate of aniline-containing drugs and environmental contaminants.

Synthesis of High-Isotopic-Purity N-Acylated Deuterated Standards and Drug Metabolites

N,N-Dideuterioaniline is the preferred starting material for preparing N-deuterated acetanilides, formanilides, and related amides with >98% isotopic retention. This synthetic route is more efficient and yields higher isotopic purity than post-synthetic H/D exchange methods (70–90%) [3]. The resulting deuterated products are invaluable as authentic standards for LC-MS/MS-based metabolite identification in drug development and environmental fate studies, where unambiguous structural confirmation is required.

NMR-Based Investigation of Hydrogen Bonding and Nitrogen Lone-Pair Delocalization in Aromatic Amines

The unique 13C NMR isotopic multiplets and the large 15N isotope shift (−714.6 ppb) induced by N–D substitution in N,N-Dideuterioaniline serve as sensitive probes for intra- and intermolecular hydrogen bonding and for assessing the degree of nitrogen lone-pair conjugation with the aromatic ring [4][5]. Ring-deuterated aniline-d5 does not produce these specific NMR signatures, making N,N-Dideuterioaniline the required compound for such structural and electronic investigations in academic and pharmaceutical research settings.

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